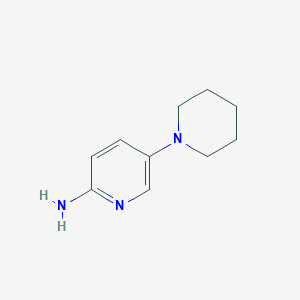

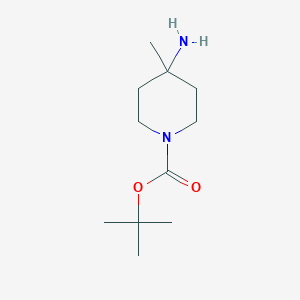

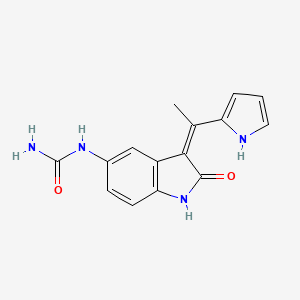

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields and enantioselectivity. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, achieving a 71% overall yield and high enantiomeric excess . Another synthesis of a tert-butyl containing compound, specifically tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is performed through a one-pot, two-step telescoped sequence with a 50% overall yield . These methods demonstrate the feasibility of synthesizing complex molecules with tert-butyl and pyridine functionalities, which could be applicable to the synthesis of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate.

Molecular Structure Analysis

X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of tert-butyl containing compounds. For example, the molecular and crystal structure of a tert-butyl containing thienopyridine derivative is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate, providing insights into its three-dimensional conformation and potential intramolecular interactions.

Chemical Reactions Analysis

The tert-butyl group in the context of these compounds is often involved in reactions such as cyclization, amide formation, and nucleophilic substitution . The presence of the tert-butyl group can influence the reactivity and selectivity of these reactions, as seen in the synthesis of various intermediates and final products. The chemical behavior of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate would likely be influenced by the tert-butyl and pyridine moieties, affecting its participation in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl containing compounds are influenced by their functional groups and molecular structure. For instance, the introduction of a tert-butyl group can improve the physicochemical properties of a molecule, making it more suitable for drug-like properties . The tert-butyl group can also affect the compound's solubility, stability, and reactivity. The specific properties of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate would need to be experimentally determined, but insights can be drawn from the behavior of structurally related compounds.

Applications De Recherche Scientifique

Crystallography and Molecular Structure

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate plays a role in the field of crystallography. It has been studied for its isomorphous crystal structures, particularly in derivatives of chlorodiacetylene and iododiacetylene. The unique structural aspects of these compounds involve simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Synthetic Chemistry and Intermediate Applications

This compound is an important intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291). It's synthesized from commercially available materials through processes like acylation, nucleophilic substitution, and reduction, proving its significance in organic synthesis (Zhao et al., 2017).

Photocatalysis

In photocatalysis, tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is utilized in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This application highlights its role in facilitating new pathways for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Palladium-Catalysed Chemistry

It is used in the palladium-catalysed amination and intramolecular amidation processes, specifically in the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, showcasing its versatility in palladium-catalyzed synthetic reactions (Scott, 2006).

Propriétés

IUPAC Name |

tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDIGNJIWGFYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458405 |

Source

|

| Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |

CAS RN |

240815-75-2 |

Source

|

| Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)